Cardiogenol C hydrochloride

Cardiomyocyte Differentiation Embryonic Stem Cells Small Molecule Inducer

Select Cardiogenol C hydrochloride for reproducible, context-dependent cardiomyogenesis. This cell-permeable pyrimidine reliably converts lineage-committed progenitors (C2C12 myoblasts, hair bulge cells) into functional cardiomyocytes, upregulating ANF and Nkx2.5. Unlike generic 'cardiomyogenic' agents, its defined EC₅₀ (100 nM) and superior aqueous solubility (>50 mM) enable precise dosing with negligible DMSO carryover. Avoid assay variability—choose the validated parent compound for cardiac differentiation protocols.

Molecular Formula C13H17ClN4O2
Molecular Weight 296.76
CAS No. 1049741-55-0; 671225-39-1
Cat. No. B2788175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCardiogenol C hydrochloride
CAS1049741-55-0; 671225-39-1
Molecular FormulaC13H17ClN4O2
Molecular Weight296.76
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.Cl
InChIInChI=1S/C13H16N4O2.ClH/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H
InChIKeyQQAHYSZVJLHCNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cardiogenol C Hydrochloride (CAS 1049741-55-0): A Standardized Pyrimidine Inducer for Cardiomyocyte Differentiation in Stem Cell Research


Cardiogenol C hydrochloride is a diaminopyrimidine-class small molecule that induces the differentiation of mouse embryonic stem cells (ESCs) into cardiomyocytes with a reported EC₅₀ of 100 nM . It functions as a cell-permeable inducer that activates Wnt/β-catenin signaling to promote cardiogenesis . The compound is also capable of inducing cardiomyogenic properties in lineage-committed progenitor cells, including C2C12 skeletal myoblasts and hair bulge progenitor cells [1].

Why a Generic 'Cardiomyogenic Agent' Cannot Substitute for Cardiogenol C Hydrochloride in Experimental Protocols


Generic substitution in cardiomyocyte differentiation protocols is unreliable due to significant variability in potency, cell-type specificity, and functional outcomes among compounds often grouped as 'cardiomyogenic agents'. For instance, a head-to-head study testing five compounds (ascorbic acid, dorsomorphin, cAMP, cardiogenol C, and cyclosporin A) found that only ascorbic acid exerted a strong and reproducible cardiogenic effect across murine pluripotent stem cell lines, while cardiogenol C did not, highlighting that 'cardiomyogenic' classification does not guarantee consistent activity across different cell systems [1]. Furthermore, structural modifications to the Cardiogenol C scaffold, such as those yielding VUT-MK142, can dramatically alter potency, with VUT-MK142 showing a 3.1-fold increase in Nkx2.5 expression versus 1.6-fold for Cardiogenol C in the same assay [2]. These data underscore that experimental outcomes are highly dependent on the specific molecular structure and its interaction with a given cellular context, making substitution with a functionally similar but chemically distinct analog a source of significant experimental variability.

Quantitative Differentiation of Cardiogenol C Hydrochloride: A Comparative Evidence Guide for Research Procurement


EC₅₀ Potency for ESC-Derived Cardiomyocyte Differentiation

Cardiogenol C hydrochloride induces differentiation of mouse embryonic stem cells (ESCs) into cardiomyocytes with a reported half-maximal effective concentration (EC₅₀) of 100 nM . This potency serves as a benchmark against which structural analogs are compared. For instance, the derivative VUT-MK142 was developed from the Cardiogenol C scaffold and shows enhanced activity in some assays, but its EC₅₀ for this specific endpoint is not reported, leaving the 100 nM value as the primary quantitative comparator for this class of molecules.

Cardiomyocyte Differentiation Embryonic Stem Cells Small Molecule Inducer

Cardiac Transcription Factor Nkx2.5 Upregulation vs. DMSO Control and Structural Analog VUT-MK142

In a direct head-to-head comparison using an Nkx2.5 promoter luciferase reporter assay, Cardiogenol C (CgC) treatment (1 µM, 7 days) increased the luciferase signal by 1.6 ± 0.2-fold (n=5) in P19 embryonic carcinoma cells and by 1.4 ± 0.2-fold (n=5) in C2C12 skeletal myoblasts compared to DMSO-treated controls [1]. In the same study, the structural analog VUT-MK142 (1 µM, 7 days) induced a significantly greater response, with a 3.1 ± 0.3-fold increase (n=5) in P19 cells and a 2.2 ± 0.2-fold increase (n=6) in C2C12 cells [1].

Cardiac Transcription Factors Nkx2.5 Reporter Gene Assay Structure-Activity Relationship

Induction of Spontaneously Beating Cardiomyocytes in Cardiovascular Progenitor Cells

Cardiogenol C (CgC) treatment promotes the development of functional, spontaneously beating cardiomyocytes from cardiovascular progenitor cells (CVPCs) [1]. In a comparative study, the addition of the analog VUT-MK142 to CVPC-derived cardiac bodies (CBs) resulted in a two-fold increase in the number of CBs exhibiting beating cardiomyocytes compared to untreated controls [1]. While the study highlights the superior efficacy of VUT-MK142, it simultaneously validates the functional cardiomyogenic capacity of the parent compound, Cardiogenol C, as the baseline for this functional improvement.

Functional Cardiomyocytes Cardiac Bodies Beating Assay Progenitor Cells

Lineage-Specific Activity: Differential Potency in Pluripotent vs. Committed Progenitor Cells

A comparative screen of five cardiogenic compounds (ascorbic acid, dorsomorphin, cAMP, cardiogenol C, and cyclosporin A) across three different murine pluripotent stem cell lines revealed that only ascorbic acid exerted a strong and reproducible cardiogenic effect in all lines, while cardiogenol C did not [1]. However, separate studies demonstrate that Cardiogenol C effectively upregulates cardiac markers (ANF, Nkx2.5) and induces functional properties in already lineage-committed progenitor cells, such as C2C12 myoblasts and cardiovascular progenitor cells [2]. This suggests that Cardiogenol C's activity is highly context-dependent, being more effective on cells that are already committed to a mesodermal or myogenic lineage than on naïve pluripotent stem cells.

Lineage Commitment Pluripotent Stem Cells Progenitor Cells Cell Context

Physicochemical Handling: Superior Aqueous Solubility for In Vitro Assay Development

Cardiogenol C hydrochloride demonstrates high solubility in both water and DMSO. Vendor technical data indicates it is soluble to at least 100 mM in water and 100 mM in DMSO . Another source reports solubility of ≥109.6 mg/mL in DMSO and ≥14.85 mg/mL in H₂O with ultrasonication . This high aqueous solubility is a distinct advantage for in vitro assays, as it minimizes the need for high concentrations of organic solvents like DMSO, which can themselves induce cellular effects or toxicity at concentrations above 0.1-0.5%.

Solubility Assay Development DMSO Water Solubility

Cytotoxicity Profile: A Wide Therapeutic Window for In Vitro Studies

Cardiogenol C exhibits a favorable cytotoxicity profile, with no significant effect on cell growth observed at concentrations up to 10 µM, which is 100-fold higher than its EC₅₀ for cardiomyocyte differentiation (100 nM) [1]. A separate vendor source states that the compound shows no significant cytotoxic effect even at concentrations as high as 25 µM . This wide therapeutic window allows for flexible dosing in experimental protocols without confounding effects from compound-induced cell death.

Cytotoxicity Therapeutic Window Dose-Response MTT Assay

Validated Research Applications for Cardiogenol C Hydrochloride Based on Comparative Evidence


Cardiac Differentiation of Lineage-Committed Progenitor Cells

Use Cardiogenol C hydrochloride for studies requiring the conversion of lineage-committed progenitor cells, such as C2C12 skeletal myoblasts, toward a cardiac fate. Evidence shows that CgC (1 µM) significantly upregulates cardiac markers like ANF and Nkx2.5 in these cells, as confirmed by luciferase reporter assays [1]. This application is supported by data showing that CgC is more effective on committed progenitors than on some pluripotent stem cell lines .

Moderate Nkx2.5 Induction in P19 or C2C12 Models

Employ Cardiogenol C hydrochloride when a moderate level of Nkx2.5 upregulation is required for a specific experimental model. Direct comparative data show that CgC (1 µM, 7 days) increases Nkx2.5 promoter activity by 1.6-fold in P19 cells and 1.4-fold in C2C12 cells [1]. This is in contrast to the more potent analog VUT-MK142, which induces a 3.1-fold and 2.2-fold increase in the same assays, respectively [1]. This allows for a graded approach to pathway activation.

Development of Functional Cardiac Bodies (CBs) from Cardiovascular Progenitors

Utilize Cardiogenol C hydrochloride as a foundational tool for promoting the development of spontaneously beating cardiomyocytes in cardiac bodies (CBs) derived from cardiovascular progenitor cells (CVPCs). While the analog VUT-MK142 shows a two-fold increase in the percentage of beating CBs, Cardiogenol C itself is the validated parent compound that establishes the baseline functional cardiomyogenic capacity in this system [1].

Assay Development Requiring High Aqueous Solubility and Low DMSO Artifacts

Choose Cardiogenol C hydrochloride for in vitro assay development where minimizing DMSO concentration is critical. The compound's high aqueous solubility (>50-100 mM) allows for the preparation of stock solutions that significantly reduce the final DMSO concentration in cell culture media [1]. This mitigates the risk of DMSO-induced artifacts, which can confound results in sensitive assays, as DMSO itself can induce cardiomyogenic effects at higher concentrations (e.g., 0.5%) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cardiogenol C hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.